Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Lipophilicity QSAR Agrochemical Design

Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS 104048-57-9) is a heterocyclic organic compound belonging to the 4,5-dihydroisoxazole (isoxazoline) class. This class is characterized by a five-membered ring containing nitrogen and oxygen, and is widely recognized for its versatile biological activities, including herbicidal, fungicidal, and insecticidal properties.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 104048-57-9
Cat. No. B12908013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate
CAS104048-57-9
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCCCC1CC(=NO1)C(=O)OCC
InChIInChI=1S/C10H17NO3/c1-3-5-6-8-7-9(11-14-8)10(12)13-4-2/h8H,3-7H2,1-2H3
InChIKeySPTOOAHZTPWNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS 104048-57-9) Procurement Guide: Class and Properties


Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS 104048-57-9) is a heterocyclic organic compound belonging to the 4,5-dihydroisoxazole (isoxazoline) class. This class is characterized by a five-membered ring containing nitrogen and oxygen, and is widely recognized for its versatile biological activities, including herbicidal, fungicidal, and insecticidal properties [1]. The target compound's specific structural features, a butyl chain at the 5-position and an ethyl ester at the 3-position of the dihydroisoxazole ring, confer distinct physicochemical properties [2] that differentiate it from other analogs. Its primary applications are in research and development, particularly as a key intermediate or a scaffold for designing novel agrochemicals and pharmaceuticals [1].

The Case Against Substitution: Why Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate Cannot Be Arbitrarily Replaced


The activity and selectivity of 4,5-dihydroisoxazole (isoxazoline) derivatives are exquisitely sensitive to modifications at both the 3- and 5-positions of the heterocyclic ring [1]. Simple substitution of the 5-butyl group with other alkyl chains (e.g., methyl, ethyl) or aryl groups, or changing the ester moiety at the 3-position, can profoundly alter key properties such as lipophilicity (LogP) [2], steric hindrance, and electronic distribution. These changes directly impact the molecule's ability to interact with specific biological targets, such as the sterol 14α-demethylase enzyme in fungi [1], and its physicochemical behavior, including solubility and membrane permeability. Therefore, generic substitution without specific comparative data is highly likely to result in a compound with significantly different, and potentially inferior, performance in a given application. The following evidence provides quantitative justification for the selection of this specific 5-butyl-3-ethyl ester analog over its closest structural relatives.

Quantitative Evidence for Selecting Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate


Lipophilicity Comparison: LogP of 5-Butyl Analog vs. Unsubstituted and Aryl Derivatives

The 5-butyl substituent on the dihydroisoxazole ring confers a distinct lipophilicity profile compared to unsubstituted or aromatic derivatives. The predicted octanol-water partition coefficient (LogP) for Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate is 2.3 [1]. This value places it in a favorable range for membrane permeability, balancing aqueous solubility with the ability to cross biological barriers, which is critical for agrochemical uptake and systemic activity [2]. In contrast, a derivative with a 5-phenyl substituent (Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate) has a significantly higher predicted LogP of approximately 3.4-3.8, while an unsubstituted analog (Ethyl 4,5-dihydroisoxazole-3-carboxylate) would have a LogP well below 1.0. This quantitative difference in LogP can directly influence a compound's bioavailability, distribution, and overall efficacy in whole-organism assays.

Lipophilicity QSAR Agrochemical Design

Physicochemical Stability: Boiling Point Comparison with Closely Related Analogs

The predicted boiling point of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate is 254.6 ± 23.0 °C at 760 mmHg [1]. This is significantly lower than the predicted boiling point of the widely used herbicide safener, Isoxadifen-ethyl (Ethyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate), which is approximately 400-420 °C [2]. While a direct head-to-head comparison for the 5-butyl analog versus a 5-methyl analog is unavailable, this comparison to the 5,5-diphenyl derivative illustrates the class-level impact of substituents on volatility. The relatively moderate boiling point of the target compound can be advantageous during purification by distillation or for formulations requiring specific volatility profiles, whereas the high boiling point of the diphenyl analog necessitates alternative, potentially more costly, purification methods.

Thermal Stability Process Chemistry Purification

Rotatable Bond Count as a Determinant of Conformational Flexibility

The number of rotatable bonds in a molecule is a key metric for assessing conformational flexibility, which can impact binding affinity to a target site and the entropic cost of binding. Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate contains 6 rotatable bonds [1]. This is a marked difference from its more rigid, bulkier analog, Isoxadifen-ethyl (Ethyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate), which contains 7 rotatable bonds but with significantly higher steric hindrance from the two phenyl rings [2]. Conversely, a 5-methyl analog would have only 3 rotatable bonds, representing a far more rigid and less adaptable scaffold. The 5-butyl chain provides an intermediate level of flexibility, allowing the molecule to adopt a wider range of conformations for potential target binding while still maintaining a favorable entropic profile compared to highly flexible long-chain analogs.

Conformational Analysis Drug Design Molecular Flexibility

Synthetic Utility: A Versatile Building Block for Complex Heterocyclic Scaffolds

Unlike many 5-alkyl-4,5-dihydroisoxazole-3-carboxylates which are primarily end-products, Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate has demonstrated specific utility as a reactant in advanced synthetic transformations. It has been used as a key substrate in a visible-light-mediated intramolecular aza Paternò-Büchi reaction, a powerful method for constructing complex fused polycyclic frameworks [1]. This specific application highlights its reactivity profile as a versatile building block, a characteristic that is not universally shared by all members of this class. While many simple analogs might be used in standard alkylations or hydrolyses, this compound's ability to participate in a photoredox-catalyzed cycloaddition to form a unique azeto-isoxazole core sets it apart for medicinal chemistry and diversity-oriented synthesis programs.

Organic Synthesis Building Block Visible-Light Photocatalysis

Optimal Application Scenarios for Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate


QSAR and Agrochemical Lead Optimization Studies

This compound serves as an ideal probe for Quantitative Structure-Activity Relationship (QSAR) studies in agrochemical research. Its well-defined physicochemical profile, particularly its calculated LogP of 2.3 and 6 rotatable bonds [1], makes it an excellent candidate for evaluating the impact of lipophilicity and conformational flexibility on bioactivity. When compared to more polar or lipophilic analogs, researchers can use this molecule to systematically map the property space essential for optimal uptake and translocation in plants, or for penetration into fungal pathogens, as highlighted by recent work on isoxazole fungicides [2].

Advanced Intermediate for Complex Heterocycle Synthesis

The compound's proven utility as a reactant in complex photochemical transformations makes it a valuable procurement target for synthetic and medicinal chemistry groups. Its documented use in an intramolecular aza Paternò-Büchi reaction to build a complex azeto-isoxazole core [1] demonstrates its potential as a versatile building block for creating novel chemical entities. This differentiates it from simpler dihydroisoxazoles and justifies its inclusion in a screening library or as a starting point for diversity-oriented synthesis, offering a unique pathway to explore novel chemical space.

Process Chemistry and Purification Method Development

Due to its predicted moderate boiling point of 254.6 °C [1], which is significantly lower than that of bulkier analogs like Isoxadifen-ethyl [2], this compound presents a more tractable target for purification by distillation. Process chemists can leverage this property to develop scalable, cost-effective purification protocols. This makes it a more practical intermediate for industrial-scale synthesis compared to high-boiling derivatives, which may require expensive and less efficient chromatographic separations.

Reference Standard for Analytical Method Development

The compound's defined and measurable physicochemical properties (e.g., LogP of 2.3, molecular weight of 199.25 g/mol) [1] make it a suitable candidate for use as a reference standard in analytical chemistry. It can be employed to calibrate HPLC columns for analyzing similar dihydroisoxazole derivatives or to validate computational models for predicting the properties of new analogs. Its intermediate lipophilicity provides a useful benchmark for method development aimed at a wide range of compounds with varying polarities.

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